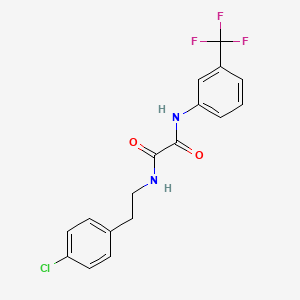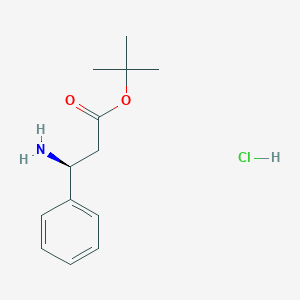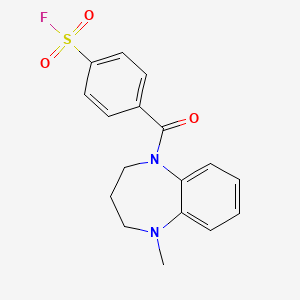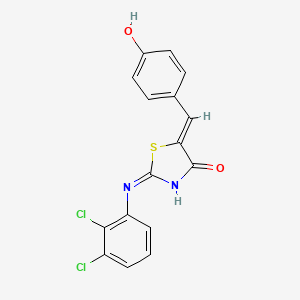
N1-(4-chlorophenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature is carefully controlled to not exceed 70 degrees Celsius . The synthesized derivatives have been characterized by physical and spectral methods .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Physical And Chemical Properties Analysis
The compound is a white crystalline powder with a melting point of 213 ± 2 °C . It is soluble in MeOH, EtOH, and DMSO . The UV λmax (MeOH) nm values are 223, 266, 344, 387 . The FT-IR υ max (KBr) cm −1 values are 3741, 3292, 2931, 2435, 1831, 1743, 1647, 1319, 982, 662, 503 .Scientific Research Applications
Synthesis and Structural Applications
A novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides was developed, showcasing the utility of oxalamide derivatives in the synthesis of anthranilic acid derivatives and oxalamides themselves. This method emphasizes the operational simplicity and high yield, indicating the compound's significance in organic synthesis and chemical engineering (Mamedov et al., 2016).
Material Science and Engineering
In material science, N,N'-diaryloxalamides have been studied for their supramolecular architectures, demonstrating how aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects control the structure of these assemblies. Such research is crucial for the development of new materials with potential applications in nanotechnology and molecular engineering (Piotrkowska et al., 2007).
Supramolecular Chemistry
Research into the supramolecular structures of oxamido-bridged trinuclear complexes, including those related to oxalamides, contributes to our understanding of magnetic properties and the formation of novel one-dimensional chain-like supramolecular structures. These findings have implications for the design of molecular magnets and materials for electronic devices (Zhang et al., 2007).
Environmental Applications
The study of oxalamides extends to environmental science, where derivatives have been evaluated for their effectiveness in the degradation of pollutants through processes like the Electro-Fenton method. This research underlines the potential of oxalamide compounds in environmental remediation technologies (Sirés et al., 2007).
Photophysical Properties
Investigations into the photophysical properties of oxalamide derivatives reveal their potential in the development of fluorescent sensors, optical materials, and devices. The ability of these compounds to exhibit unique fluorescence characteristics under specific conditions highlights their applicability in the fields of sensing, imaging, and optoelectronics (Hu et al., 2012).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c18-13-6-4-11(5-7-13)8-9-22-15(24)16(25)23-14-3-1-2-12(10-14)17(19,20)21/h1-7,10H,8-9H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYVHIDMNYIOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690390.png)
![3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone](/img/structure/B2690392.png)


![3-(2-Methoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2690399.png)


![N-(2,4-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2690402.png)

![6-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2690406.png)
![1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B2690409.png)
![NCGC00168931-02_C15H18O3_Naphtho[1,2-b]furan-2,5(3H,4H)-dione, 3a,5a,6,7,8,9b-hexahydro-5a,9-dimethyl-3-methylene-, (3aS,5aS,9bR)-](/img/structure/B2690411.png)
![(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide](/img/structure/B2690412.png)
